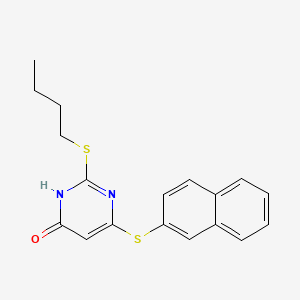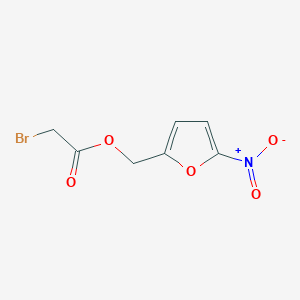![molecular formula C17H11FN2O3 B12908427 3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanenitrile CAS No. 648410-60-0](/img/structure/B12908427.png)
3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzoyl chloride with 2-aminophenol to form an intermediate, which is then cyclized to produce the oxazole ring. The nitrile group is introduced through a subsequent reaction with a suitable nitrile source under controlled conditions . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Cyclization: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanenitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanenitrile involves its interaction with specific molecular targets. The fluorobenzoyl group enhances its ability to interact with biological macromolecules, while the oxazole ring provides stability and specificity in binding. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key enzymatic processes and cellular pathways .
Comparación Con Compuestos Similares
Similar compounds to 3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanenitrile include other oxazole derivatives such as:
2-(2-Fluorobenzoyl)oxazole: Lacks the nitrile group, resulting in different reactivity and applications.
3-(2-Fluorobenzoyl)-2-oxobenzo[d]thiazole: Contains sulfur instead of oxygen in the ring, leading to distinct chemical properties.
4-(2-Fluorobenzoyl)-2-oxobenzo[d]imidazole: Features a nitrogen atom in place of the oxygen, altering its biological activity.
These compounds share structural similarities but differ in their chemical and biological properties, highlighting the unique characteristics of 3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanenitrile.
Propiedades
Número CAS |
648410-60-0 |
|---|---|
Fórmula molecular |
C17H11FN2O3 |
Peso molecular |
310.28 g/mol |
Nombre IUPAC |
3-[6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3-yl]propanenitrile |
InChI |
InChI=1S/C17H11FN2O3/c18-13-5-2-1-4-12(13)16(21)11-6-7-14-15(10-11)23-17(22)20(14)9-3-8-19/h1-2,4-7,10H,3,9H2 |
Clave InChI |
FSPRDNACKOTBCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)O3)CCC#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


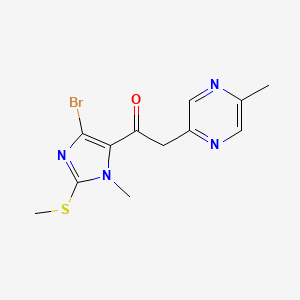
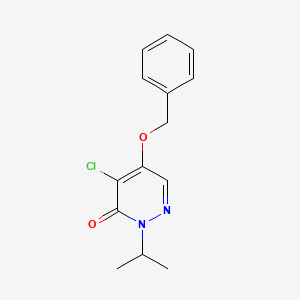
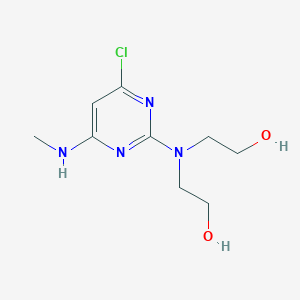
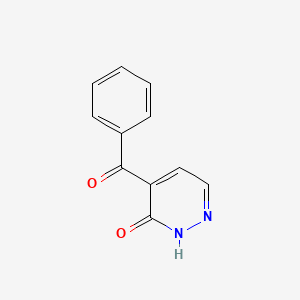
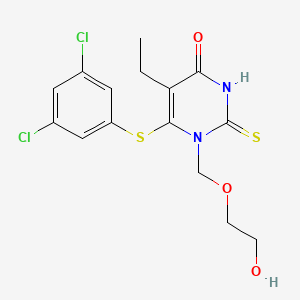
![methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate](/img/structure/B12908387.png)

![6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine](/img/structure/B12908400.png)
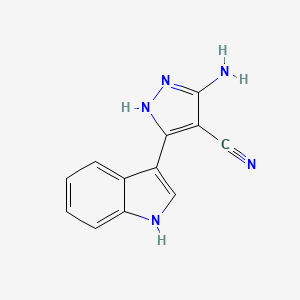

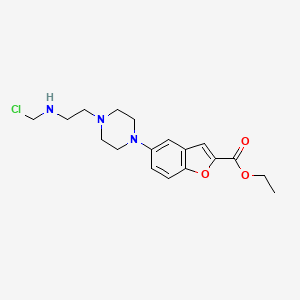
![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)
